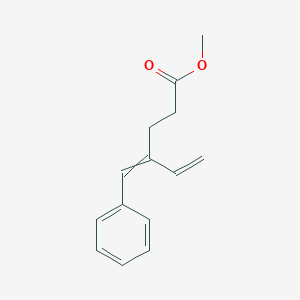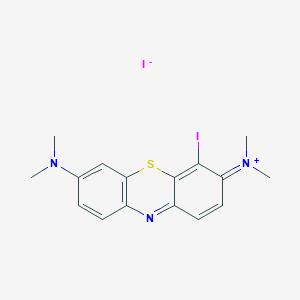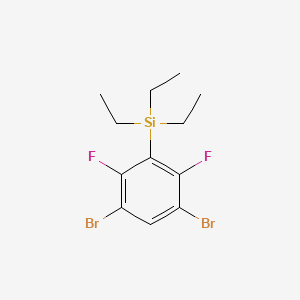
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-, also known as 1,5-Dibromo-2,4-difluoro-3-(triethylsilyl)benzene, is a chemical compound with the molecular formula C12H16Br2F2Si and a molecular weight of 386.15 g/mol . This compound is characterized by the presence of bromine, fluorine, and silicon atoms, making it a unique organosilicon compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- typically involves the reaction of 3,5-dibromo-2,6-difluorophenyl derivatives with triethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The silicon atom can be oxidized to form silanols or reduced to form silanes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures between 60-100°C and maintaining an inert atmosphere using nitrogen or argon .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and in the development of new materials with unique properties.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: Research into its potential use in drug delivery systems and as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the structure and function of biomolecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Silane, (3,5-dibromo-2,6-difluorophenyl)trimethyl-: Similar structure but with methyl groups instead of ethyl groups.
Silane, (3,5-dibromo-2,6-difluorophenyl)triphenyl-: Similar structure but with phenyl groups instead of ethyl groups.
Silane, (3,5-dibromo-2,6-difluorophenyl)triisopropyl-: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- is unique due to its specific combination of bromine, fluorine, and silicon atoms, which confer distinct chemical properties and reactivity. The presence of ethyl groups also influences its solubility and interactions with other molecules, making it suitable for specific applications in research and industry .
Properties
CAS No. |
651027-04-2 |
|---|---|
Molecular Formula |
C12H16Br2F2Si |
Molecular Weight |
386.14 g/mol |
IUPAC Name |
(3,5-dibromo-2,6-difluorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16Br2F2Si/c1-4-17(5-2,6-3)12-10(15)8(13)7-9(14)11(12)16/h7H,4-6H2,1-3H3 |
InChI Key |
YKRBUQSEZXKVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C(=CC(=C1F)Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)

![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)
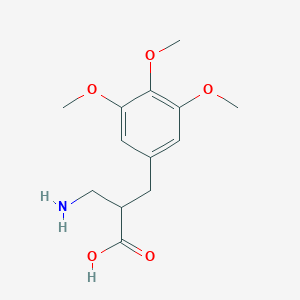
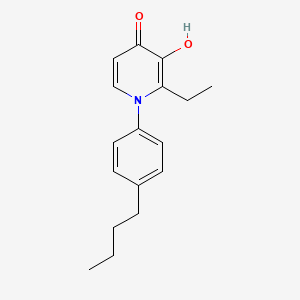
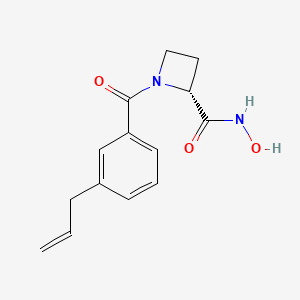

![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)
